An In-depth Technical Guide to 4-Heptylbenzoyl Chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Heptylbenzoyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Heptylbenzoyl chloride (CAS No: 50606-96-7) is a specialized acyl chloride derivative that serves as a critical intermediate and building block in various fields of chemical synthesis. Its bifunctional nature, combining a reactive acyl chloride group with a lipophilic heptyl chain attached to an aromatic core, makes it a valuable reagent in the development of pharmaceuticals, liquid crystals, and specialty polymers. This guide provides a comprehensive overview of its core physical and chemical properties, details a robust laboratory-scale synthesis protocol, explores its reactivity through the lens of reaction mechanisms, and outlines essential safety and handling procedures. The information herein is synthesized to provide researchers and drug development professionals with the technical insights required for its effective application.
Chemical Identity and Physicochemical Properties
4-Heptylbenzoyl chloride is a substituted aromatic acyl chloride. The presence of the electron-withdrawing oxygen and chlorine atoms renders the carbonyl carbon highly electrophilic, making it the primary site of chemical reactivity.[1] The long heptyl chain imparts significant nonpolar character, influencing its solubility and its utility in modifying the lipophilicity of target molecules.
Table 1: Core Identifiers and Properties of 4-Heptylbenzoyl Chloride
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 50606-96-7 | [2][3][4] |
| Molecular Formula | C₁₄H₁₉ClO | [4][5][] |
| Molecular Weight | 238.75 g/mol | [2][5][] |
| Appearance | Clear, colorless to light yellow/brown liquid | [2][3][4] |
| Density | 1.002 g/mL at 25 °C | [2][3] |
| Boiling Point | 111 °C at 0.2 mmHg | [3] |
| Refractive Index (n²⁰/D) | 1.5218 | [2][3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| InChI Key | WHTFLTOKFXTJGV-UHFFFAOYSA-N | [2][5] |
| SMILES | CCCCCCCc1ccc(cc1)C(Cl)=O | [2] |
| Sensitivity | Moisture and air sensitive |[3][4][7] |
Chemical Reactivity and Mechanistic Insights
The chemistry of 4-heptylbenzoyl chloride is dominated by the reactivity of the acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives and readily engage with a wide array of nucleophiles.[1][8]
The Nucleophilic Acyl Addition-Elimination Mechanism
The characteristic reaction of acyl chlorides is nucleophilic acyl substitution, which proceeds via a two-step addition-elimination mechanism.[9][10]
-
Nucleophilic Addition: A nucleophile (Nu:) attacks the highly electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.[8][9]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in doing so, expels the most stable leaving group—the chloride ion (Cl⁻).[8][9]
The overall result is the substitution of the chloride with the incoming nucleophile.[9] This robust and high-yield reaction makes 4-heptylbenzoyl chloride an excellent acylating agent.
Detailed Experimental Protocol
Causality: This procedure uses thionyl chloride in excess to drive the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction via the formation of the Vilsmeier reagent, which is a more potent acylating agent. The final purification by vacuum distillation is essential because the product has a high boiling point, and heating to its atmospheric boiling point could cause decomposition.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-heptylbenzoic acid (1.0 eq). The system must be kept under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent and product. [7]2. Reagent Addition: Add excess thionyl chloride (SOCl₂, ~2.0-3.0 eq) to the flask, followed by a catalytic amount of DMF (1-2 drops).
-
Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl). The reaction must be performed in a well-ventilated fume hood.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a suitable trap).
-
Purification: The crude residual oil is purified by fractional distillation under high vacuum. [11]Collect the fraction corresponding to 4-heptylbenzoyl chloride (b.p. 111 °C at 0.2 mmHg). [3]The final product should be a clear liquid.
Applications in Research and Drug Development
4-Heptylbenzoyl chloride is not just a laboratory curiosity; it is a strategic building block for creating complex molecules with tailored properties.
-
Pharmaceutical Synthesis: Its primary role is as an acylating agent. It can be used to attach the 4-heptylbenzoyl moiety to a parent drug molecule containing a hydroxyl or amine group. This modification significantly increases the lipophilicity of the parent drug, which can be a key strategy to improve its membrane permeability, alter its pharmacokinetic profile, or develop long-acting injectable formulations. An example includes its use in synthesizing 3-O-acyl derivatives of betulinic acid, a compound with potential therapeutic properties. [2]* Materials Science: The rigid aromatic core combined with the flexible alkyl chain makes this compound and its derivatives suitable for the synthesis of liquid crystals and specialty polymers.
-
Organic Synthesis: It serves as a versatile intermediate for preparing ketones, esters, and amides where a 4-heptylphenyl group is desired. [12]
Safety, Handling, and Storage
Due to its high reactivity, 4-heptylbenzoyl chloride presents significant handling risks. Strict adherence to safety protocols is mandatory.
-
Hazard Profile:
-
H314: Causes severe skin burns and eye damage. [2][4] * H335: May cause respiratory irritation. [2] * It is classified as a corrosive material. [7]* Reactivity Hazards: Reacts violently with water, bases, alcohols, and amines. [7]Contact with water liberates toxic and corrosive hydrogen chloride gas. [4][7]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a full-face shield are required. [2][7] * Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®).
-
Skin and Body Protection: A chemical-resistant apron or lab coat is necessary. Ensure full body coverage.
-
Respiratory Protection: All handling must be done in a certified chemical fume hood. If there is a risk of exposure, a NIOSH-approved respirator with a filter for acid gases and organic vapors (e.g., type ABEK) is required. [2]* Handling:
-
Always work under an inert, anhydrous atmosphere (e.g., nitrogen or argon). [4][7] * Avoid all contact with skin, eyes, and clothing. [4] * Keep away from incompatible materials such as water, bases, and alcohols. [7]* Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials (Storage Class 8A). [2][7] * Store under an inert atmosphere to maintain product integrity. [4]
-
Expected Spectroscopic Characteristics
While experimental spectra are not widely published, the structure of 4-heptylbenzoyl chloride allows for a reliable prediction of its key spectroscopic features, which are crucial for reaction monitoring and quality control.
-
Infrared (IR) Spectroscopy:
-
C=O Stretch: A very strong and sharp absorption band is expected at a high wavenumber, typically ~1780-1800 cm⁻¹ , which is characteristic of an aromatic acyl chloride.
-
C-Cl Stretch: A band in the region of ~650-850 cm⁻¹ .
-
Aromatic C=C Stretches: Peaks around ~1600 cm⁻¹ and 1450-1500 cm⁻¹ .
-
Aliphatic C-H Stretches: Multiple peaks just below 3000 cm⁻¹ (~2850-2960 cm⁻¹ ).
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃):
-
Aromatic Protons: The para-substituted pattern will show two distinct signals, each integrating to 2H. They will appear as doublets in the downfield region (δ ~7.5-8.2 ppm ). The protons ortho to the electron-withdrawing carbonyl group will be the most downfield.
-
Aliphatic Protons (Heptyl Chain):
-
A triplet at δ ~2.7-2.9 ppm (2H), corresponding to the benzylic methylene group (-CH₂-Ar).
-
A multiplet at δ ~1.6-1.7 ppm (2H) for the next methylene group.
-
A broad multiplet at δ ~1.2-1.4 ppm (8H) for the remaining methylene groups.
-
A triplet at δ ~0.8-0.9 ppm (3H) for the terminal methyl group (-CH₃).
-
-
-
¹³C NMR Spectroscopy (in CDCl₃):
-
Carbonyl Carbon: A signal in the δ ~165-175 ppm region.
-
Aromatic Carbons: Four signals are expected due to symmetry.
-
Aliphatic Carbons: Seven distinct signals for the heptyl chain carbons.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z 238 . Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak will be observed at m/z 240 with an intensity approximately one-third that of the M⁺ peak.
-
Key Fragmentation: A prominent peak corresponding to the loss of the chlorine atom ([M-Cl]⁺) at m/z 203 . Further fragmentation will occur along the heptyl chain.
-
References
-
Chemistry LibreTexts. (2023). Addition & Elimination Reactions in Acyl Chlorides. [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
chemcool. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]
-
BYJU'S. (n.d.). Friedel-Crafts Acylation Reaction. [Link]
-
Chemguide. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. [Link]
-
Filo. (2023). Describe the nucleophilic substitution reaction of acyl chlorides. [Link]
-
Chemguide. (n.d.). friedel-crafts acylation of benzene. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. [Link]
-
Angene Chemical. (n.d.). 4-N-Heptylbenzoyl chloride(CAS# 50606-96-7). [Link]
-
PubChem. (n.d.). 4-Ethylbenzoyl chloride. [Link]
-
Filo. (2026). Problem 5 presents various spectroscopic data (IR, Mass, 13C NMR, 1H NMR). [Link]
-
PubChem. (n.d.). 4-Phenylbenzoyl chloride. [Link]
-
PrepChem. (n.d.). Synthesis of 4-hydroxybenzoyl chloride. [Link]
-
Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
-
Scribd. (n.d.). Chapter 8: NMR and IR Spectroscopy Problems. [Link]
- Google Patents. (n.d.). CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.
-
ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure ?. [Link]
- Google Patents. (n.d.).
-
PrepChem. (n.d.). Preparation of 4-chlorobenzyl chloride. [Link]
-
Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. [Link]
Sources
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. 4-Heptylbenzoyl chloride 99 50606-96-7 [sigmaaldrich.com]
- 3. 4-N-HEPTYLBENZOYL CHLORIDE CAS#: 50606-96-7 [m.chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. angenesci.com [angenesci.com]
- 7. fishersci.com [fishersci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Describe the nucleophilic substitution reaction of acyl chlorides. | Filo [askfilo.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemimpex.com [chemimpex.com]
